N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 915188-73-7
VCID: VC11902002
InChI: InChI=1S/C17H12N4O2S/c1-10-15(24-21-20-10)16(22)18-12-8-6-11(7-9-12)17-19-13-4-2-3-5-14(13)23-17/h2-9H,1H3,(H,18,22)
SMILES: CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Molecular Formula: C17H12N4O2S
Molecular Weight: 336.4 g/mol

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 915188-73-7

Cat. No.: VC11902002

Molecular Formula: C17H12N4O2S

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide - 915188-73-7

Specification

CAS No. 915188-73-7
Molecular Formula C17H12N4O2S
Molecular Weight 336.4 g/mol
IUPAC Name N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylthiadiazole-5-carboxamide
Standard InChI InChI=1S/C17H12N4O2S/c1-10-15(24-21-20-10)16(22)18-12-8-6-11(7-9-12)17-19-13-4-2-3-5-14(13)23-17/h2-9H,1H3,(H,18,22)
Standard InChI Key LYRIFNARZAESJI-UHFFFAOYSA-N
SMILES CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Canonical SMILES CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound has the molecular formula C₁₇H₁₂N₄O₂S and a molecular weight of 336.4 g/mol. Its IUPAC name is N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylthiadiazole-5-carboxamide, with the SMILES notation CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3. Key structural features include:

  • A 1,3-benzoxazole moiety (a fused benzene and oxazole ring).

  • A 4-methyl-1,2,3-thiadiazole core (a five-membered ring with sulfur and two nitrogen atoms).

  • A carboxamide linker connecting the two heterocycles .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₂N₄O₂S
Molecular Weight336.4 g/mol
XLogP33.2 (predicted)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (amide O, thiadiazole N/S)
Rotatable Bonds4

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis typically involves multistep organic reactions:

  • Benzoxazole Formation: Condensation of 2-aminophenol with a substituted benzaldehyde derivative under acidic conditions .

  • Thiadiazole Construction: Cyclization of thiosemicarbazide with a methyl-substituted carboxylic acid derivative using phosphorus oxychloride (POCl₃) .

  • Amide Coupling: Reaction of the thiadiazole-5-carboxylic acid with the benzoxazole-containing aniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Key Challenges:

  • Steric hindrance during amide bond formation due to the bulky benzoxazole group.

  • Purification difficulties arising from the compound’s low solubility in polar solvents .

Pharmacological Activities

Kinase Inhibition

The compound exhibits inhibitory activity against tyrosine kinases (e.g., EGFR, VEGFR) and bacterial topoisomerases, with IC₅₀ values in the micromolar range . Its mechanism involves:

  • Hydrogen bonding with kinase active-site residues (e.g., Asp831 in EGFR).

  • π-Stacking interactions with aromatic amino acids (e.g., Phe832) .

Antimicrobial Activity

In vitro studies demonstrate broad-spectrum activity against:

  • Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL).

  • Gram-negative bacteria (Escherichia coli, MIC = 16 µg/mL) .
    The thiadiazole moiety disrupts bacterial cell membrane integrity, while the benzoxazole group inhibits DNA gyrase .

Computational Insights

Molecular Docking Studies

Docking simulations (PDB: 1M17) highlight strong binding to the ATP pocket of EGFR:

  • Binding Energy: −9.2 kcal/mol.

  • Key interactions: Hydrogen bonds with Met793 and hydrophobic contacts with Leu718 .

ADMET Profiling

ParameterPrediction
Caco-2 PermeabilityModerate (4.1 × 10⁻⁶ cm/s)
Plasma Protein Binding89%
CYP3A4 InhibitionNon-inhibitor
hERG InhibitionLow risk (IC₅₀ > 10 µM)

Data sourced from QikProp and SwissADME .

Applications in Drug Development

Targeted Therapies

The compound’s dual kinase and topoisomerase inhibition make it a candidate for:

  • Combination therapies with cisplatin in solid tumors .

  • Antibiotic adjuvants to overcome β-lactam resistance in MRSA .

Patent Landscape

  • CN103596946A: Claims herbicidal analogs but acknowledges thiadiazole-benzoxazole hybrids as kinase inhibitors .

  • US20070185165A1: Highlights structural analogs as IDO (indoleamine 2,3-dioxygenase) modulators for cancer immunotherapy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator